![molecular formula C12H17N3O2 B252261 6-methyl-N-[2-(propionylamino)ethyl]nicotinamide](/img/structure/B252261.png)
6-methyl-N-[2-(propionylamino)ethyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-N-[2-(propionylamino)ethyl]nicotinamide, also known as MPN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPN is a derivative of nicotinamide, which is a form of vitamin B3. In
Wirkmechanismus
The mechanism of action of 6-methyl-N-[2-(propionylamino)ethyl]nicotinamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell proliferation and inflammation. 6-methyl-N-[2-(propionylamino)ethyl]nicotinamide has been shown to inhibit the activity of nicotinamide phosphoribosyltransferase (NAMPT), which is an enzyme that is involved in the production of nicotinamide adenine dinucleotide (NAD+). NAD+ is a coenzyme that is involved in many cellular processes, including DNA repair, energy metabolism, and cell signaling.
Biochemical and Physiological Effects
6-methyl-N-[2-(propionylamino)ethyl]nicotinamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of NAD+ in cells, which can lead to increased energy production and enhanced DNA repair. 6-methyl-N-[2-(propionylamino)ethyl]nicotinamide has also been shown to inhibit the activity of certain inflammatory cytokines, which can lead to a reduction in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-methyl-N-[2-(propionylamino)ethyl]nicotinamide in lab experiments is its ability to selectively inhibit the activity of NAMPT, which can be useful in studying the role of NAD+ in cellular processes. However, one limitation of using 6-methyl-N-[2-(propionylamino)ethyl]nicotinamide is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 6-methyl-N-[2-(propionylamino)ethyl]nicotinamide. One area of research is the development of more efficient synthesis methods for 6-methyl-N-[2-(propionylamino)ethyl]nicotinamide. Another area of research is the investigation of the potential use of 6-methyl-N-[2-(propionylamino)ethyl]nicotinamide in combination with other drugs for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 6-methyl-N-[2-(propionylamino)ethyl]nicotinamide and its potential applications in treating neurodegenerative and inflammatory diseases.
Conclusion
In conclusion, 6-methyl-N-[2-(propionylamino)ethyl]nicotinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its unique properties make it a potential candidate for treating cancer, neurodegenerative diseases, and inflammatory diseases. While there are advantages to using 6-methyl-N-[2-(propionylamino)ethyl]nicotinamide in lab experiments, its potential toxicity is a limitation that needs to be considered. Further research is needed to fully understand the mechanism of action of 6-methyl-N-[2-(propionylamino)ethyl]nicotinamide and its potential applications in various fields.
Synthesemethoden
The synthesis of 6-methyl-N-[2-(propionylamino)ethyl]nicotinamide involves the reaction of nicotinamide with 2-(propionylamino) ethylamine. This reaction is carried out under controlled conditions to obtain a pure form of 6-methyl-N-[2-(propionylamino)ethyl]nicotinamide. The purity of 6-methyl-N-[2-(propionylamino)ethyl]nicotinamide is essential for its use in scientific research applications.
Wissenschaftliche Forschungsanwendungen
6-methyl-N-[2-(propionylamino)ethyl]nicotinamide has several scientific research applications due to its unique properties. It has been extensively studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. 6-methyl-N-[2-(propionylamino)ethyl]nicotinamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 6-methyl-N-[2-(propionylamino)ethyl]nicotinamide has been investigated for its anti-inflammatory properties, which make it a potential candidate for treating inflammatory diseases such as arthritis.
Eigenschaften
Molekularformel |
C12H17N3O2 |
---|---|
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
6-methyl-N-[2-(propanoylamino)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C12H17N3O2/c1-3-11(16)13-6-7-14-12(17)10-5-4-9(2)15-8-10/h4-5,8H,3,6-7H2,1-2H3,(H,13,16)(H,14,17) |
InChI-Schlüssel |
MMTDVBLOASVZJA-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCCNC(=O)C1=CN=C(C=C1)C |
Kanonische SMILES |
CCC(=O)NCCNC(=O)C1=CN=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.